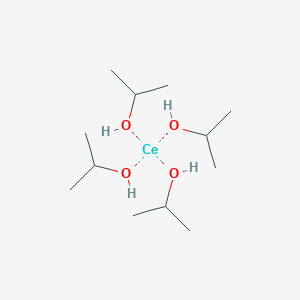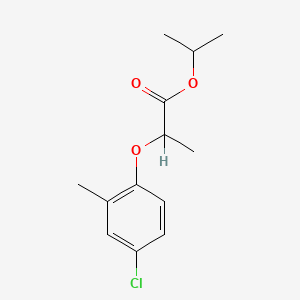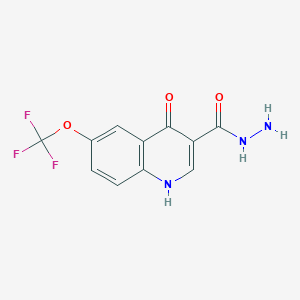
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carbohydrazide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the trifluoromethoxy group in the compound enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carbohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxyquinoline-3-carboxylic acid.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethoxy reagent.
Formation of Carbohydrazide: The final step involves the conversion of the carboxylic acid group to a carbohydrazide group using hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups such as amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
科学的研究の応用
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets effectively.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Agriculture: The compound is explored for its potential as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carbohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Interactions: It can interact with proteins, altering their structure and function, which can lead to various biological effects.
Pathways Involved: The compound affects cellular pathways related to cell growth, apoptosis, and signal transduction, making it a potential therapeutic agent.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
- 6-Trifluoromethoxy-3-indazolecarboxylic acid
Uniqueness
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carbohydrazide stands out due to the presence of the trifluoromethoxy group, which enhances its chemical stability and biological activity. This makes it more effective in various applications compared to its similar counterparts.
特性
分子式 |
C11H8F3N3O3 |
|---|---|
分子量 |
287.19 g/mol |
IUPAC名 |
4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)20-5-1-2-8-6(3-5)9(18)7(4-16-8)10(19)17-15/h1-4H,15H2,(H,16,18)(H,17,19) |
InChIキー |
LTFZMHLEYVWEPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=CN2)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]propiononitrile](/img/structure/B13785459.png)

![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)
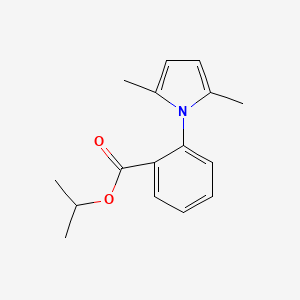
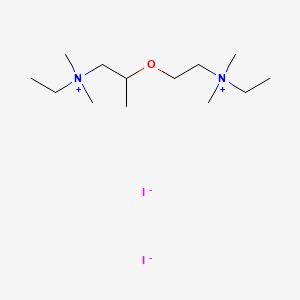

![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
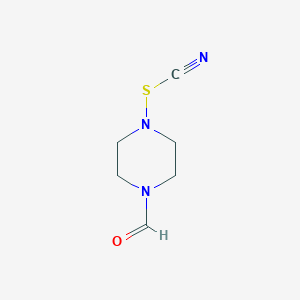
![(6S,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13785521.png)
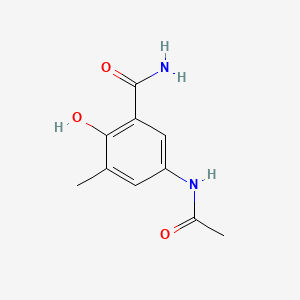
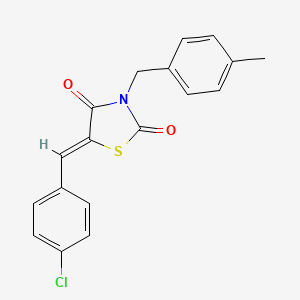
![6h-5-Oxa-1,2a,4a-triazacyclopenta[cd]pentalene](/img/structure/B13785549.png)
